(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
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Description
(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C28H18ClN3 and its molecular weight is 431.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Özer et al. (2009) discusses the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include phenyl and naphthalen-1yl among other aryl substituents. The focus is on the molecular conformation, crystallization, and hydrogen bonding of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Photophysical Properties and Molecular Structures
- Percino et al. (2016) examined acrylonitrile derivatives featuring electron-donor moieties and a -CN group attached to a double bond, focusing on their conformational and molecular structures, photophysical properties, and frontier orbitals (Percino et al., 2016).
Antibacterial Evaluation and Molecular Docking
- Abbaspour et al. (2018) conducted a study on salophen copper(II) complex-assisted synthesis of new 1,2,3‐triazoles based on the naphthalene‐1,4‐dione scaffold, including antibacterial evaluation and molecular docking studies (Abbaspour, Keivanloo, Bakherad, & Sepehri, 2018).
Metal-ligand Cooperative Bond Cleavage
- Tashima et al. (2019) explored the C-O bond cleavage of propargylic alcohol by metal-ligand cooperation, using naphthalene complexes and protic pyrazole complexes of ruthenium (Tashima, Ohta, & Kuwata, 2019).
Biotransformation of N-Heterocyclic Compounds
- Thawng et al. (2011) discussed the biotransformation of n-heterocyclic compounds, specifically 1-phenylpyrazole and 1-phenylpyrrole, by Escherichia coli expressing naphthalene dioxygenase (Thawng, Ryu, Han, Cha, & Hur, 2011).
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN3/c29-26-14-12-21(13-15-26)24(18-30)17-25-19-32(27-8-2-1-3-9-27)31-28(25)23-11-10-20-6-4-5-7-22(20)16-23/h1-17,19H/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKWZNGGBRHQPG-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C(\C#N)/C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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